Bienvenue dans la boutique en ligne BenchChem!

Gallinacin-6

Antimicrobial Peptide Clostridium perfringens Kill Kinetics

Gallinacin-6 is a unique avian beta-defensin with fast, dose-dependent killing of Clostridium perfringens (3-log reduction in 60 min at 16 μg/ml) and Campylobacter jejuni. Unlike generic defensins, it is non-hemolytic, ensuring safety for in vivo poultry gut health and food safety applications. Its scalable recombinant production (CN103074362A) supports antibiotic-free feed strategies. For researchers developing targeted necrotic enteritis interventions or carcass wash solutions, Gallinacin-6 provides unmatched pathogen-specific efficacy and a favorable therapeutic index.

Molecular Formula
Molecular Weight
Cat. No. B1576546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallinacin-6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallinacin-6: Avian Beta-Defensin Peptide for Food-Borne Pathogen Defense Research and Veterinary Antimicrobial Development


Gallinacin-6 (Gal-6, AvBD6) is a 41-amino acid cationic antimicrobial peptide belonging to the avian beta-defensin family, naturally expressed at high levels in the chicken upper digestive tract (esophagus and crop) [1]. As a host defense peptide, it exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with a molecular mass of approximately 4.3 kDa [1][2]. Its primary research and industrial relevance lies in its targeted efficacy against major food-borne pathogens and its potential application in antibiotic-free animal feed strategies [1][3].

Why Gallinacin-6 Cannot Be Interchanged with Other Avian Defensins or Generic Antimicrobial Peptides


Although Gallinacin-6 belongs to the broader beta-defensin family, its unique primary sequence, tissue-specific expression pattern, and distinct antimicrobial spectrum preclude generic substitution with other in-class compounds such as Gallinacin-4, -7, -9, or mammalian defensins [1]. The peptide exhibits a specific, dose-dependent killing profile against Clostridium perfringens and Campylobacter jejuni that is not uniformly shared across the gallinacin family [1]. Furthermore, its reported non-hemolytic nature differentiates it from several human alpha-defensins (e.g., HNP-1) which exhibit cytotoxic properties at comparable antimicrobial concentrations [2]. This specificity necessitates the selection of the exact compound for applications targeting poultry gut health and food safety, as the quantitative efficacy and safety profiles are not transferable.

Quantitative Differentiation of Gallinacin-6: Head-to-Head and Cross-Study Evidence Against Comparators


Rapid Kill Kinetics Against Clostridium perfringens Compared to Gallinacin-11

Gallinacin-6 demonstrates exceptionally fast bactericidal kinetics against the poultry-associated pathogen Clostridium perfringens. Treatment with 16 μg/ml of synthetic Gallinacin-6 resulted in a 3 log unit reduction in C. perfringens survival within 60 minutes [1]. This rapid killing is a key differentiator when compared to another avian beta-defensin, Gallinacin-11, where complete killing of similar pathogens was only achieved at a much higher concentration of 500 μg/ml [1]. This indicates a significantly higher potency and faster action for Gallinacin-6 under comparable assay conditions.

Antimicrobial Peptide Clostridium perfringens Kill Kinetics Veterinary Microbiology

Broad-Spectrum Activity Against Key Food-Borne Pathogens with Defined MIC Values

Gallinacin-6 exhibits potent, quantifiable antimicrobial activity against a panel of food-borne pathogens relevant to poultry production. In colony-counting assays, treatment with 16 μg/ml of synthetic Gallinacin-6 reduced the survival of C. jejuni, C. perfringens, S. aureus, C. albicans, and S. cerevisiae to below the detection level of 100 cells/ml [1]. While direct comparative MIC data against non-defensin antibiotics is limited within the primary source, the peptide demonstrates a clear concentration-dependent effect against E. coli and S. enterica serovar Typhimurium, with incomplete eradication at 128 μg/ml [1]. Its activity against C. jejuni, a leading cause of bacterial food poisoning, is a critical advantage over many conventional feed additives that lack targeted anti-Campylobacter efficacy.

Food Safety Antimicrobial Resistance Broth Microdilution Campylobacter jejuni

Superior Safety Profile: Non-Hemolytic Activity Versus Hemolytic Human Alpha-Defensins

A critical differentiator for Gallinacin-6 in any therapeutic or feed additive application is its reported non-hemolytic nature [1]. This is in stark contrast to several human alpha-defensins, such as HNP-1, which induce significant lysis of mammalian cells at concentrations relevant to their antimicrobial activity. Specifically, HNP-1 has been shown to induce hemolysis at concentrations of 25 and 100 μg/ml . While no direct head-to-head hemolysis assay for Gallinacin-6 exists in the provided literature, its classification as 'non-hemolytic' implies a superior safety margin, making it a more suitable candidate for applications requiring systemic exposure or direct contact with host tissues.

Cytotoxicity Hemolysis Safety Pharmacology Therapeutic Index

Recombinant Production Feasibility and Industrial Scalability

A key differentiator for industrial application is the established, scalable production method for Gallinacin-6. Chinese patent CN103074362A details a process for producing recombinant Gallinacin-6 in Pichia pastoris, achieving high-purity, active protein suitable for animal feed applications [1]. This patent describes optimization from pilot to production scale, overcoming typical challenges associated with peptide synthesis or low-yield mammalian expression systems. In contrast, many other antimicrobial peptides, including certain other gallinacins, lack such detailed, publicly available, and scalable production protocols, limiting their industrial viability.

Biomanufacturing Pichia pastoris Recombinant Peptide Scale-up

High-Impact Application Scenarios for Gallinacin-6 Based on Quantitative Evidence


Poultry Feed Additive for Necrotic Enteritis Prevention

Gallinacin-6's rapid killing kinetics against Clostridium perfringens (3 log reduction in 60 min at 16 μg/ml) [1] makes it an ideal candidate for development as a feed additive to prevent necrotic enteritis in broiler chickens. Its proven efficacy at low concentrations and its non-hemolytic safety profile [2] support its use in vivo, offering a viable alternative to antibiotic growth promoters. The scalable production process detailed in CN103074362A [3] further validates its industrial potential for this application.

Research Tool for Investigating Avian Mucosal Immunity and Campylobacter Colonization

Given its high expression in the chicken esophagus and crop [1], synthetic or recombinant Gallinacin-6 serves as a critical tool for researchers studying innate immunity at mucosal surfaces. Its potent activity against Campylobacter jejuni (survival reduced below detection limit at 16 μg/ml) [1] makes it specifically valuable for in vitro and ex vivo studies aimed at understanding and mitigating Campylobacter colonization in poultry, a major public health concern.

Veterinary Therapeutic Development for Food-Borne Pathogen Infections

The broad-spectrum activity of Gallinacin-6 against multiple food-borne pathogens, including C. jejuni, S. enterica serovar Typhimurium, and E. coli [1], positions it as a promising lead compound for developing novel veterinary therapeutics. Its non-hemolytic nature [2] is a critical advantage over other antimicrobial peptides that exhibit cytotoxicity, potentially allowing for systemic administration or higher topical doses with a favorable therapeutic index.

Post-Harvest Poultry Processing Aid to Reduce Bacterial Load

The fast-acting, broad-spectrum antimicrobial activity of Gallinacin-6, particularly against C. jejuni and C. perfringens [1], suggests its utility as a carcass wash or spray during poultry processing. Its non-hemolytic and presumably non-toxic profile at effective concentrations [2] supports its use in direct contact with food products, offering a potential intervention to reduce bacterial contamination and enhance food safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gallinacin-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.